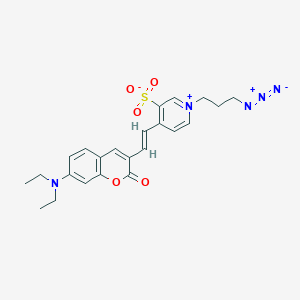
Azide MegaStokes dye 673
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azide MegaStokes dye 673 is a multifunctional dye known for its large Stokes shift, making it highly valuable in various scientific applications. This dye is particularly useful in fluorescence resonance electron transfer (FRET) applications due to its ability to avoid interference with the spectral bands of the second fluorophore . It is also employed in bioorthogonal labeling reactions, which are essential for studying biological processes without disrupting native biochemical pathways .
Méthodes De Préparation
The synthesis of Azide MegaStokes dye 673 involves a copper-catalyzed click reaction, specifically a 1,3-dipolar cycloaddition between an azide and an alkyne . The general synthetic route includes the following steps:
Preparation of the azide precursor: This involves the synthesis of 1-(3-azidopropyl)-4-[2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl]-3-sulfo-pyridinium inner salt.
Click reaction: The azide precursor undergoes a copper-catalyzed click reaction with an alkyne derivative to form the final dye product.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Azide MegaStokes dye 673 primarily undergoes the following types of reactions:
Click reactions: The dye participates in copper-catalyzed 1,3-dipolar cycloaddition reactions with terminal alkyne groups, forming stable azido-alkyne bonds.
Bioorthogonal labeling: It reacts with azido sugars for click-labeling of surface glycoproteins.
Common reagents and conditions used in these reactions include copper catalysts and terminal alkyne groups. The major products formed from these reactions are stable azido-alkyne bonds, which are crucial for various labeling and imaging applications .
Applications De Recherche Scientifique
Azide MegaStokes dye 673 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Azide MegaStokes dye 673 involves its ability to form stable azido-alkyne bonds through click reactions. This property allows it to label and track biomolecules without interfering with their native functions . The dye’s large Stokes shift enables efficient energy transfer in FRET applications, making it a valuable tool for studying molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Azide MegaStokes dye 673 is unique due to its large Stokes shift and ability to participate in bioorthogonal labeling reactions. Similar compounds include:
Cy5-azide: Another dye used in click chemistry with a smaller Stokes shift.
Fluorescein azide: A commonly used fluorescent dye with different spectral properties.
Cy3-azide: Similar to Cy5-azide but with different excitation and emission wavelengths.
This compound stands out due to its exceptional performance in FRET applications and its versatility in various scientific fields .
Propriétés
Formule moléculaire |
C23H25N5O5S |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
1-(3-azidopropyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C23H25N5O5S/c1-3-28(4-2)20-9-8-18-14-19(23(29)33-21(18)15-20)7-6-17-10-13-27(12-5-11-25-26-24)16-22(17)34(30,31)32/h6-10,13-16H,3-5,11-12H2,1-2H3 |
Clé InChI |
TXEOOODTMSSAJD-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


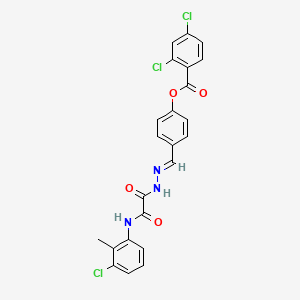
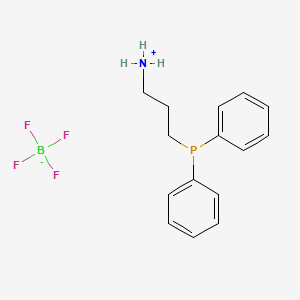

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
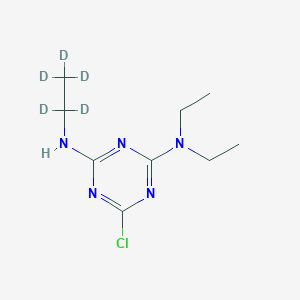
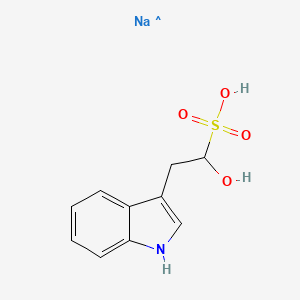
![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
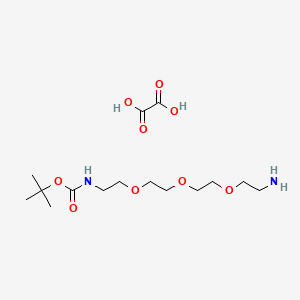

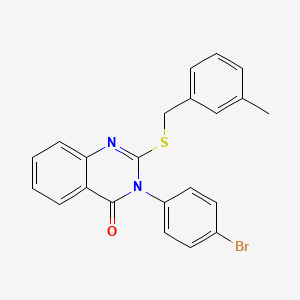
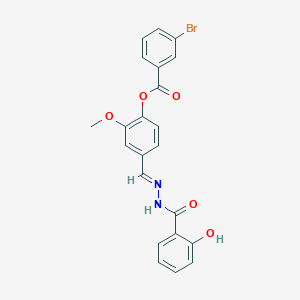

![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)
